1-Acetyl-7-bromo-5-nitroindoline

Übersicht

Beschreibung

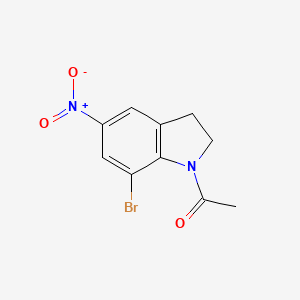

1-Acetyl-7-bromo-5-nitroindoline is a halogenated heterocyclic compound with the molecular formula C10H9BrN2O3 and a molecular weight of 285.09 g/mol . This compound is characterized by the presence of an acetyl group at the first position, a bromine atom at the seventh position, and a nitro group at the fifth position on the indoline ring. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Acetyl-7-bromo-5-nitroindoline typically involves a multi-step process:

Preparation of 2-bromo-5-nitroaniline: This is achieved by heating dibromobenzene and nitric acid in a suitable solvent.

Formation of 5-bromo-7-nitroindole: The 2-bromo-5-nitroaniline is then reacted with indole.

Analyse Chemischer Reaktionen

1-Acetyl-7-bromo-5-nitroindoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Acetyl-7-bromo-5-nitroindoline has several notable applications:

Chemistry

- Intermediate in Organic Synthesis : It serves as a building block for more complex organic molecules, facilitating various synthetic pathways due to its reactive functional groups.

Biology

- Anticancer Properties : Preclinical studies indicate that this compound may exhibit potential anticancer activity by interacting with specific molecular targets and pathways.

- Enzyme Inhibition : It acts as a reversible inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain.

Medicine

- Potential Therapeutic Applications : The inhibition of MAO can lead to increased serotonin and dopamine levels, suggesting possible applications in treating mood disorders such as depression and anxiety.

Industry

- Material Development : Used in the development of new materials and as a reagent in various industrial processes, including dye and pigment production.

Monoamine Oxidase Inhibition

A study demonstrated that this compound effectively inhibited both MAO-A and MAO-B enzymes, indicating its potential use in treating mood disorders.

Antimicrobial Activity

Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound remains limited.

Anti-inflammatory Potential

Research indicates possible anti-inflammatory effects, warranting further exploration into its therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-Acetyl-7-bromo-5-nitroindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-7-bromo-5-nitroindoline can be compared with other similar compounds such as:

1-Acetyl-5-nitroindoline: Lacks the bromine atom, which may affect its reactivity and biological activity.

1-Acetyl-7-bromoindoline: Lacks the nitro group, which may influence its chemical properties and applications.

1-Acetyl-5-bromoindoline: Lacks both the nitro and bromine groups, making it less reactive in certain chemical reactions.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

1-Acetyl-7-bromo-5-nitroindoline (C10H9BrN2O3) is a halogenated heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including an acetyl, bromo, and nitro group, which contribute to its reactivity and biological interactions.

- Molecular Formula : C10H9BrN2O3

- Molecular Weight : 285.09 g/mol

- Structure : The compound consists of a nitro group at the 5-position, a bromine atom at the 7-position, and an acetyl group at the 1-position of the indoline ring.

Synthesis

The synthesis of this compound involves several steps:

- Preparation of 2-bromo-5-nitroaniline : This is typically achieved by heating dibromobenzene with nitric acid.

- Formation of 5-bromo-7-nitroindole : The 2-bromo-5-nitroaniline is reacted with indole.

- Acetylation : The final step involves reacting the 5-bromo-7-nitroindole with acetic anhydride under acidic conditions.

This compound exhibits various biological activities primarily through its interaction with cellular components. The nitro group can undergo bioreduction, forming reactive intermediates that can induce cytotoxic effects on cells. Additionally, the bromine atom may participate in halogen bonding, influencing the compound's overall biological activity.

Anticancer Properties

Preclinical studies have indicated that this compound has promising anticancer properties. It may act by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular pathways.

Case Studies

- Study on Anticancer Activity : A study demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation in vitro, suggesting potential as a chemotherapeutic agent .

- CRISPR Applications : Research has explored the use of this compound in CRISPR technology, where it serves as a photoremovable protecting group (PPG) for guide RNA (gRNA), enhancing the precision of gene editing by minimizing off-target effects .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Acetyl-5-nitroindoline | Lacks bromine; lower reactivity | Moderate anticancer effects |

| 1-Acetyl-7-bromoindoline | Lacks nitro group; different properties | Limited biological studies |

| 7-Bromo-5-nitroindoline | No acetyl group; different reactivity | Investigated for enzyme activity |

Photoreactivity and Applications

Research indicates that this compound can be utilized as a photolytic agent in various biochemical reactions. Its ability to undergo photochemical transformations makes it valuable in synthesizing complex organic molecules and studying biological pathways .

Summary of Findings

The compound has shown:

- Anticancer potential through apoptosis induction.

- Utility in gene editing technologies , particularly as a PPG in CRISPR systems.

- Photochemical applications , enhancing synthetic methodologies in organic chemistry.

Eigenschaften

IUPAC Name |

1-(7-bromo-5-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(13(15)16)5-9(11)10(7)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKJWJNRDAXRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314740 | |

| Record name | 1-Acetyl-7-bromo-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220442-80-8 | |

| Record name | 1-Acetyl-7-bromo-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.